N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-2,4,6,9-10H,3,5,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZGIAHWLTLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target compound dissects into three synthons (Figure 1):
- Furan-thiophene biaryl system : Synthesized via cross-coupling between thiophene-3-boronic acid and 5-bromofuran-2-carbaldehyde.
- Methylene linker : Introduced through reductive amination or alkylation of the biaryl aldehyde intermediate.
- Oxolane-3-carboxamide : Prepared via carboxamide activation of oxolane-3-carboxylic acid.
Synthetic Pathway Selection
Two dominant routes emerge:
- Route A : Suzuki coupling → Vilsmeier-Haack formylation → reductive amination → EDC coupling.
- Route B : Direct amide conjugation using preformed biaryl-methylamine.
Route A offers superior regiocontrol for thiophen-3-yl positioning, while Route B simplifies purification but risks byproduct formation during amine synthesis.
Synthesis of the Furan-Thiophene Biaryl System
Suzuki-Miyaura Cross-Coupling
The 5-(thiophen-3-yl)furan-2-yl motif is constructed via palladium-catalyzed coupling (Table 1):
| Component | Thiophene-3-boronic acid | 5-Bromofuran-2-carbaldehyde |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (3 equiv) | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 80°C, 12 h | |
| Yield | 82% |
Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond initiates the cycle, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl bond.
Vilsmeier-Haack Formylation
The coupled product undergoes formylation to yield 5-(thiophen-3-yl)furan-2-carbaldehyde (Table 2):
| Reagent | DMF/POCl₃ (1:1.2) |
|---|---|
| Temperature | 0°C → 25°C, 4 h |
| Workup | Neutralization (NaOAc) |
| Yield | 78% |
Regioselectivity : The electron-rich furan ring directs formylation to the α-position.
Carboxamide Formation via EDC Coupling
Activation of Oxolane-3-Carboxylic Acid
The carboxylic acid (10 mmol) is activated with EDC (1.2 equiv) and DMAP (0.1 equiv) in DCM (Table 4):
| Component | Oxolane-3-carboxylic acid | EDC | DMAP |
|---|---|---|---|
| Equivalents | 1 | 1.2 | 0.1 |
| Solvent | DCM (50 mL) | ||
| Time | 30 min, 0°C |
Amine Conjugation
The activated acid reacts with biaryl-methylamine (1 equiv) under microwave irradiation (Table 5):
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 20 min |
| Yield | 89% |
| Purity (HPLC) | 98.5% |
Advantage : Microwave irradiation reduces reaction time from 12 h (conventional) to 20 min while improving yield.
Alternative Synthetic Approaches
One-Pot Reductive Amination-Coupling
Combining reductive amination and EDC activation in a single pot reduces isolation steps (Table 6):
| Step | Condition | Outcome |
|---|---|---|
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 6 h | In situ amine formation |
| EDC coupling | EDC/DMAP, DCM, 0°C, 2 h | 76% overall yield |
Limitation : Competing acylation of NH₄OAc lowers yield by 8–12% compared to sequential steps.
Solid-Phase Synthesis
Immobilizing oxolane-3-carboxylic acid on Wang resin enables iterative coupling (Table 7):
| Resin | Wang resin (1.2 mmol/g) |
|---|---|
| Coupling cycles | 3 |
| Final cleavage | TFA/DCM (1:9) |
| Purity | 91% |
Application : High-throughput synthesis for SAR studies.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiophene and furan derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. Its heterocyclic structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Furan Hybrid Derivatives
5-(Thiophen-3-yl)-2'-Deoxyuridine ()
- Structure : A nucleoside analog with a thiophene-3-yl substituent at the 5-position of the uracil base.
- Key Differences : Unlike the target compound, this derivative incorporates a deoxyribose sugar and a uracil base, making it biologically relevant for antiviral or anticancer applications. The Suzuki-Miyaura coupling method used here could theoretically apply to synthesizing the thiophene-furan core of the target compound .
- Functional Impact : The nucleoside backbone enhances solubility in aqueous media, whereas the oxolane-carboxamide in the target compound may prioritize lipophilicity and membrane permeability.
LMM11 ()
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Similarities : Both compounds feature a furan ring and carboxamide group. LMM11’s oxadiazole ring contrasts with the oxolane in the target compound, altering electronic properties and hydrogen-bonding capacity.
- Functional Impact : LMM11 exhibits antifungal activity via thioredoxin reductase inhibition, suggesting that the furan-carboxamide motif in the target compound could similarly interact with enzyme active sites .
Carboxamide-Containing Heterocycles
5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylic Acid ()
- Structure : An isoxazole ring fused with a methylthiophene group and a carboxylic acid.
- Key Differences : The isoxazole ring introduces greater ring strain and polarity compared to the oxolane in the target compound.
- This derivative’s synthesis via Oxone®-mediated cyclization highlights scalable methods for similar heterocycles .
Ranitidine Derivatives (Evidences 7, 9)
- Structure: Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) feature a dimethylaminomethylfuran group linked to a sulphanyl-ethyl chain.
- Key Similarities : Both compounds utilize furan rings and carboxamide-like groups (e.g., sulphonamide in ranitidine).
- Functional Impact: Ranitidine’s dimethylamino group improves gastrointestinal absorption, suggesting that similar modifications in the target compound could enhance bioavailability .
Physicochemical Comparison
| Property | Target Compound | 5-(Thiophen-3-yl)-2'-Deoxyuridine | LMM11 |
|---|---|---|---|
| Molecular Weight | ~305 g/mol (estimated) | 340 g/mol | 486 g/mol |
| Aromatic Systems | Thiophene, furan, oxolane | Thiophene, uracil, deoxyribose | Furan, oxadiazole |
| Solubility | Moderate (oxolane enhances lipophilicity) | High (polar sugar backbone) | Low (sulfamoyl group) |
| Bioactivity | Unknown (predicted enzyme inhibition) | Antiviral/nucleoside analog | Antifungal |
Biological Activity
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiophenes and furan derivatives. The structure features a unique oxolane ring that contributes to its biological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated a concentration-dependent cytotoxic effect, with significant inhibition observed at higher doses (25 µM) .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 1 | 90 |
| HeLa | 5 | 75 |
| HeLa | 25 | 50 |
| A549 | 1 | 95 |
| A549 | 5 | 80 |
| A549 | 25 | 45 |
Enzyme Inhibition
Research has also highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to an increase in IMP pools while decreasing GTP levels in K562 leukemia cells . This suggests a potential mechanism for its anticancer activity.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Key Enzymes : As mentioned, IMPDH inhibition disrupts nucleotide synthesis pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, although detailed mechanistic studies are still required to elucidate this process fully.
- Interaction with Cellular Targets : The presence of thiophene and furan moieties suggests potential interactions with various cellular targets involved in signaling pathways.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Leukemia Treatment : A study involving K562 cells showed that treatment with this compound resulted in a significant reduction in cell viability, supporting its role as a potential anticancer agent .
- Solid Tumors : Another study tested the compound on solid tumor models in mice, where it demonstrated a marked reduction in tumor size compared to control groups. This highlights its potential for further development as an anticancer drug .
Future Directions
Further research is essential to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
- In Vivo Studies : Expanding research into animal models to assess efficacy and safety profiles.
- Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key structural features of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide, and how do they influence its reactivity?
- The compound contains a furan-thiophene hybrid moiety linked via a methylene bridge to an oxolane (tetrahydrofuran) ring and a carboxamide group. The electron-rich thiophene and furan rings enhance π-π stacking potential, while the oxolane contributes conformational rigidity. These features impact solubility, hydrogen-bonding capacity, and interactions with biological targets like enzymes or receptors .
- Methodological Insight : Use X-ray crystallography (via SHELX programs ) or DFT calculations to map electron density and predict reactivity. NMR (¹H/¹³C) and IR spectroscopy validate functional groups and hydrogen-bonding patterns .
Q. What synthetic routes are feasible for preparing this compound, and what are their limitations?
- Common methods include:
- Step 1 : Suzuki-Miyaura coupling to link thiophene and furan rings.
- Step 2 : Alkylation of the furan-thiophene intermediate with oxolane-3-carboxamide.
- Step 3 : Carboxamide formation via activation with EDC/HOBt .
- Limitations : Low yields in alkylation due to steric hindrance; side reactions during coupling require rigorous purification (e.g., column chromatography or HPLC ).
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
- Structural Validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 2D NMR (COSY, HSQC) to assign stereochemistry and connectivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and solvents to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinase enzymes or GPCRs, leveraging the compound’s heterocyclic motifs .
- Data Contradiction Tip : If experimental IC₅₀ values conflict with docking scores, recalibrate force fields or validate with SPR (surface plasmon resonance) binding assays .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Problem : Disordered thiophene/furan rings in X-ray structures.
- Solution : Refine data using SHELXL with TWIN/BASF commands to model disorder. Validate with R₁/residual density plots .
- Alternative : Use cryo-EM for flexible regions if crystal quality is poor .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Case Study : The oxolane ring’s chair vs. boat conformation alters carboxamide orientation, impacting hydrogen bonding with targets like proteases.
- Method : Compare enantiomers via chiral HPLC separation, followed by enzymatic assays (e.g., fluorogenic substrates for protease inhibition) .
Q. What are the mechanisms underlying its reported antimicrobial activity, and how can they be validated?
- Hypothesis : Thiophene and furan moieties disrupt microbial membranes via lipophilic interactions; the carboxamide may inhibit folate synthesis.
- Validation :
- Membrane Permeability : Use SYTOX Green uptake assays in E. coli.
- Enzyme Inhibition : Folate synthesis assays with LC-MS monitoring of dihydrofolate reductase activity .
Key Recommendations for Researchers
- Prioritize cryogenic crystallization to resolve structural ambiguities.
- Use flow chemistry to mitigate low yields in multi-step synthesis .
- Cross-validate computational predictions with SPR or ITC for binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
